molecular formula C9H9N3O2 B056712 2-Benzotriazol-1-yl-propionic acid CAS No. 4144-65-4

2-Benzotriazol-1-yl-propionic acid

Cat. No.: B056712
CAS No.: 4144-65-4
M. Wt: 191.19 g/mol
InChI Key: MCHYXZGLOIXABY-UHFFFAOYSA-N
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Description

Contextualizing 2-Benzotriazol-1-yl-propionic acid within Contemporary Organic Synthesis

In the realm of contemporary organic synthesis, this compound primarily serves as a versatile synthetic auxiliary and a key building block. The benzotriazole (B28993) moiety functions as an excellent leaving group, facilitating a variety of chemical transformations. lupinepublishers.com This characteristic is harnessed in numerous synthetic strategies, including acylation and the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the propionic acid side chain introduces a chiral center, opening avenues for its application in asymmetric synthesis. The carboxylic acid group can be readily activated, for instance, through the formation of acylbenzotriazoles, which are effective acylating agents for amines, alcohols, and other nucleophiles. organic-chemistry.org This reactivity is central to its use in the synthesis of peptides and other complex organic structures. lupinepublishers.comelsevierpure.com

Furthermore, derivatives of this compound are explored for their potential in medicinal chemistry. The broader class of benzotriazole derivatives has been investigated for a range of biological activities, and this specific compound serves as a precursor for the synthesis of novel molecules with potential therapeutic applications. gsconlinepress.comresearchgate.netnih.gov For instance, it is utilized in the synthesis of N-substituted benzotriazole/morpholine (B109124) derivatives. acs.org

A notable application lies in its use for the synthesis of various heterocyclic compounds. The benzotriazole group can be strategically displaced to construct complex ring systems that are otherwise challenging to prepare. lupinepublishers.comijariie.com

Evolution of Research Perspectives on this compound: A Historical Overview

The research journey of this compound is intrinsically linked to the broader exploration of benzotriazole as a synthetic auxiliary, which began to gain significant traction in the 1980s. lupinepublishers.comijariie.com Initially, research focused on the fundamental reactivity of N-substituted benzotriazoles, establishing the benzotriazolyl group as a superior leaving group compared to traditional halogens in many reactions. elsevierpure.com

Early investigations into compounds structurally related to this compound, such as other N-acylbenzotriazoles, demonstrated their utility as stable and effective acylating agents. This discovery paved the way for their application in peptide synthesis, offering a milder alternative to other coupling reagents. lupinepublishers.com

The introduction of an alkyl chain bearing a carboxylic acid, as seen in this compound, represented a significant evolution. This modification not only provided a handle for further functionalization but also introduced chirality. Consequently, research perspectives shifted towards exploring its potential in stereoselective synthesis. The development of methods for the chiral synthesis and resolution of α-(benzotriazol-1-yl)alkanoic acids became an important area of study.

More recent research has expanded to investigate the synthesis and properties of a wider range of derivatives. For example, studies have explored the condensation of related benzotriazole structures with amino acids like alanine (B10760859) to create more complex molecules. gsconlinepress.com The timeline below highlights key periods in the evolving research focus on benzotriazole and its derivatives.

Time PeriodKey Research Focus
Late 1980s Emergence of benzotriazole derivatives as a significant area of research in antimicrobial studies. nih.gov
Early 1990s Investigation into the use of benzotriazole-based reagents in automated solid-phase peptide synthesis.
2000s Focus on the development of efficient, often solvent-free, methods for the N-alkylation of benzotriazole. gsconlinepress.com
2010s-Present Exploration of benzotriazole derivatives in diverse applications, including as enzyme inhibitors and in the synthesis of complex heterocyclic systems. nih.gov

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research involving this compound and its close analogs is characterized by several key frontiers and persistent challenges. A primary area of investigation is the development of more efficient and stereoselective synthetic routes to the compound and its derivatives. While methods for its synthesis exist, achieving high enantiopurity in a cost-effective manner remains a significant goal.

The application of this compound in the synthesis of novel, biologically active molecules is a major research driver. Scientists are exploring its use as a scaffold to create libraries of compounds for screening against various therapeutic targets. researchgate.netnih.gov However, a deeper understanding of the structure-activity relationships of its derivatives is needed to guide rational drug design.

Another frontier lies in expanding the synthetic utility of the benzotriazole group in this specific molecular context. Researchers are investigating novel transformations that leverage the unique reactivity of the N-substituted benzotriazole moiety. This includes its use in multicomponent reactions and tandem catalytic cycles to build molecular complexity in a single step.

Despite the progress, several challenges remain. One is the development of more sustainable synthetic methods that minimize waste and the use of hazardous reagents. The regioselectivity of reactions involving the benzotriazole nucleus can also be a challenge, with the potential for the formation of undesired isomers. Furthermore, while the benzotriazole group is an excellent leaving group, its removal sometimes requires harsh conditions that may not be compatible with sensitive functional groups in the target molecule.

Future research will likely focus on addressing these challenges through the development of novel catalytic systems, the exploration of greener reaction media, and a more profound mechanistic understanding of the reactions involving this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHYXZGLOIXABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281648
Record name α-Methyl-1H-benzotriazole-1-acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4144-65-4
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies Employing 2 Benzotriazol 1 Yl Propionic Acid

Advanced Coupling Reactions Utilizing 2-Benzotriazol-1-yl-propionic acid as a Precursor

This compound and its derivatives are instrumental in a variety of advanced coupling reactions, primarily owing to the excellent leaving group ability of the benzotriazole (B28993) moiety. This property facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

One significant application is in the synthesis of esters. By treating benzotriazolyl alkyl esters with organozinc reagents, the benzotriazolyl group can be selectively substituted by various alkyl, aryl, or alkenyl groups. nih.gov Furthermore, the chemoselective reduction of these esters using samarium(II) iodide (SmI2) leads to the cleavage of the acyloxy group, generating a benzotriazole-bearing radical. This radical can then participate in cross-coupling reactions with carbonyl compounds to afford a range of β-(benzotriazole-1-yl)alcohols. nih.gov

Derivatives of this compound, specifically N-acylbenzotriazoles, are superior acylating agents compared to traditional acid chlorides. lupinepublishers.com They are stable and have been effectively used in peptide chemistry. For instance, unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles in aqueous acetonitrile (B52724) to produce enantiopure dipeptides in good yields. lupinepublishers.com This methodology has been extended to the synthesis of heptapeptides in a solution-phase approach without significant loss of stereochemical integrity. lupinepublishers.com

The following table summarizes representative coupling reactions involving derivatives of this compound:

Reactant 1Reactant 2Coupling Reagent/CatalystProduct TypeRef
Benzotriazolyl alkyl esterOrganozinc reagent-Ester nih.gov
Benzotriazolyl alkyl esterCarbonyl compoundSamarium(II) iodideβ-(benzotriazole-1-yl)alcohol nih.gov
N-protected aminoacylbenzotriazoleUnprotected amino acid-Dipeptide lupinepublishers.com

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of efficient and diversity-oriented synthesis. While direct and extensive examples of this compound in classical MCRs like the Ugi or Passerini reactions are not prominently documented in the reviewed literature, the principles of its reactivity lend themselves to such transformations.

For instance, a related multi-component strategy involves the reaction of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with various amines in the presence of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This DCC coupling method, while technically a sequential one-pot process, embodies the efficiency of MCRs by rapidly generating a library of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov This suggests the potential for designing MCRs where this compound could serve as the acidic component.

Asymmetric Synthesis Approaches Involving this compound

The application of this compound and its derivatives in asymmetric synthesis is an area of growing interest, particularly in the preparation of chiral molecules with potential biological activity. The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlights this approach. researchgate.net In these syntheses, the stereochemistry at the C-2 position of the propanoic acid backbone is crucial for the observed antibacterial activity. researchgate.net

A general strategy for the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acids involves the diastereoselective alkylation of a chiral oxazolidinone with benzyl (B1604629) bromoacetate. nih.gov While this example does not directly use this compound, it provides a blueprint for how a chiral auxiliary can be employed to control the stereochemistry of a propionic acid derivative. The benzotriazole moiety itself can be part of a chiral ligand system or a substrate where stereoselective transformations are performed on the propionic acid side chain.

Research has also focused on the synthesis of benzotriazole-derived unnatural α-amino acids. acs.org An approach starting from L-asparagine allows for the synthesis of enantiopure dipeptides, demonstrating the preservation of chirality throughout the reaction sequence. lupinepublishers.comacs.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. In the context of this compound derivatives, several strategies align with these principles.

One notable example is the use of water as a solvent in a one-pot synthesis of 2-peptidyl benzothiazoles, a reaction that proceeds in excellent yield without the need for additional reagents or catalysts. lupinepublishers.com This approach significantly reduces the environmental impact compared to traditional methods that often rely on volatile organic solvents.

Furthermore, the development of solvent-free techniques for reactions such as the N-alkylation of benzotriazole represents a significant step towards greener synthesis. gsconlinepress.com Microwave-assisted synthesis has also emerged as a powerful tool for preparing biologically active oxadiazole derivatives, offering benefits such as reduced reaction times, higher yields, and decreased by-product formation. mdpi.com These methods are energy-efficient and minimize the use of hazardous materials, aligning with the core tenets of green chemistry. mdpi.com

The following table highlights some green chemistry approaches relevant to the synthesis of benzotriazole derivatives:

Flow Chemistry and Continuous Processing for this compound-based Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. While specific examples detailing the continuous flow synthesis of this compound itself are not prevalent in the provided search results, the synthesis of related heterocyclic structures using flow chemistry is well-documented and provides a strong precedent.

For instance, the synthesis of 1,2,4-oxadiazole (B8745197) derivatives has been successfully achieved using multi-step flow chemistry. uc.pt This process often involves the in-line formation of intermediates and subsequent cyclization reactions, demonstrating the capability of flow systems to handle complex transformations. Similarly, the continuous flow synthesis of various active pharmaceutical ingredients (APIs) like rufinamide, which contains a triazole ring, has been explored. uc.pt

The principles of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and residence time), could be advantageously applied to the synthesis and derivatization of this compound. This would be particularly beneficial for optimizing reaction yields, minimizing side-product formation, and enabling a safer and more efficient production of its derivatives on a larger scale.

Elucidation of Reaction Mechanisms Involving 2 Benzotriazol 1 Yl Propionic Acid

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions of 2-Benzotriazol-1-yl-propionic acid

The formation and reactions of this compound are primarily governed by the principles of nucleophilic and electrophilic interactions. The benzotriazole (B28993) moiety itself is an interesting participant in these reactions, capable of acting as both a nucleophile and a leaving group.

The synthesis of this compound and its derivatives typically proceeds via a nucleophilic substitution reaction . In a common synthetic route, the benzotriazole anion, formed by deprotonation of 1H-benzotriazole with a suitable base, acts as a nucleophile. This anion then attacks an electrophilic carbon center, such as the α-carbon of a 2-halopropionic acid ester, leading to the formation of the N-C bond. The reaction generally favors substitution at the N1 position of the benzotriazole ring, leading to the desired isomer. For instance, the reaction of benzotriazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in a solvent like dry acetone (B3395972) is a well-established method for synthesizing the corresponding ethyl ester derivative. ajrconline.org A similar pathway can be envisioned for the direct synthesis of the acid, although esterification followed by hydrolysis is a common strategy.

The general mechanism for the N-alkylation of benzotriazole can be depicted as follows:

Deprotonation: A base removes the acidic proton from the N-H of benzotriazole, forming the benzotriazolide anion. This anion is resonance-stabilized, with the negative charge delocalized over the three nitrogen atoms.

Nucleophilic Attack: The benzotriazolide anion, a potent nucleophile, attacks the electrophilic carbon of the propionic acid derivative (e.g., a carbon bearing a halogen). This is typically an SN2-type reaction.

While the benzotriazole ring is generally electron-rich and thus more susceptible to electrophilic attack on the ring carbons, the N-substituted propionic acid moiety introduces additional reactivity. The carboxylic acid group is an electron-withdrawing group, which can deactivate the benzotriazole ring towards further electrophilic aromatic substitution. Conversely, the carbonyl group of the propionic acid can itself be a site for nucleophilic attack, for example, in esterification or amidation reactions.

Role of Transition States and Intermediates in this compound Transformations

The key transformation in the synthesis of this compound is the N-alkylation of the benzotriazole ring. The transition state for this SN2 reaction involves the simultaneous formation of the N-C bond and the breaking of the C-X (where X is a leaving group) bond. The geometry of this pentacoordinate transition state influences the stereochemistry of the product if a chiral center is present at the α-position of the propionic acid.

Intermediates in the reactions of this compound are also crucial. For example, in the synthesis of amide derivatives, the carboxylic acid is often activated to form a more reactive intermediate. This can be achieved using coupling reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which is itself a benzotriazole derivative. chemicalbook.com The reaction proceeds through an activated ester intermediate, which is then readily attacked by an amine to form the corresponding amide.

In other transformations, the benzotriazolyl group can function as an excellent leaving group. This property is exploited in various synthetic methodologies where the benzotriazole moiety is displaced by other nucleophiles. The stability of the resulting benzotriazolide anion makes this a favorable process.

Kinetic and Thermodynamic Aspects of Reactions Catalyzed by or Involving this compound

The kinetics of the formation of this compound are characteristic of SN2 reactions, being dependent on the concentration of both the benzotriazolide anion and the electrophilic substrate. The reaction rate is also influenced by the nature of the leaving group, the solvent, and the temperature.

Thermodynamic studies on closely related benzotriazole derivatives provide insight into the stability of these compounds. For instance, the thermodynamic properties of benzotriazole in various solvents have been investigated, highlighting the influence of solvent on solubility and, by extension, on reaction thermodynamics. researchgate.net The formation of the N1-substituted product is generally thermodynamically favored over the N2-isomer due to the aromaticity of the benzenoid ring being maintained. nih.gov

While specific kinetic and thermodynamic data for reactions catalyzed by this compound are not extensively reported, its structural features suggest potential catalytic roles. The presence of the acidic proton of the carboxylic acid and the basic nitrogen atoms of the triazole ring could allow it to act as a bifunctional catalyst in certain reactions, although this remains an area for further investigation.

Computational and Experimental Validation of Proposed Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating reaction mechanisms involving benzotriazole derivatives. Theoretical calculations can be used to model transition state structures, calculate activation energies, and predict the regioselectivity of reactions such as N-alkylation. For instance, computational studies have been employed to explain the stability of metal-benzotriazole complexes, which are relevant to its application as a corrosion inhibitor. researchgate.net

Experimental validation of proposed mechanisms often involves a combination of techniques. Kinetic studies, including monitoring reaction progress over time under different conditions, can provide evidence for a particular reaction order. The isolation and characterization of reaction intermediates can offer direct proof of a proposed pathway. Spectroscopic methods such as NMR and IR are invaluable for identifying the structures of products and any stable intermediates. For example, the synthesis of novel benzotriazole derivatives is routinely confirmed using these spectroscopic techniques, which validates the outcome of the proposed reaction pathway. ajrconline.org

The table below summarizes typical reaction conditions for the synthesis of N-alkylated benzotriazole derivatives, which are analogous to the synthesis of this compound.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
BenzotriazoleEthyl chloroacetateK₂CO₃AcetoneRefluxNot specified ajrconline.org
N-acylbenzotriazolesDichloromethaneDMAP/DBUAcetonitrile (B52724)/DCM6063-93 nih.gov
BenzotriazoleAlkyl HalidesNaOH/NaOEtNot specifiedNot specifiedMajor product wikipedia.org

This interactive data table allows for the exploration of various synthetic conditions for related compounds, providing a framework for understanding the synthesis of the title compound.

Derivatization and Analog Development of 2 Benzotriazol 1 Yl Propionic Acid for Targeted Applications

Synthesis and Structural Diversity of N-Substituted Benzotriazole (B28993)/Morpholine (B109124) Derivatives from 2-Benzotriazol-1-yl-propionic acid

This compound is a key starting material for synthesizing N-substituted benzotriazole and morpholine derivatives. cymitquimica.com The presence of the carboxylic acid group allows for a variety of coupling reactions to introduce diverse functionalities, leading to a broad range of structural motifs.

One common synthetic route involves the conversion of the carboxylic acid of this compound into an acid chloride or an activated ester. This reactive intermediate can then be reacted with a wide array of amines, including substituted morpholines, to form the corresponding amides. This approach allows for the systematic exploration of the chemical space around the propionic acid side chain.

For instance, a general synthesis could involve reacting this compound with a chlorinating agent like thionyl chloride, followed by the addition of a desired N-substituted morpholine. The structural diversity is achieved by varying the substituents on the morpholine ring, which can influence the compound's physicochemical properties and biological activity.

Another approach involves the condensation of a related benzotriazole derivative, 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl) 2-chloroethanone, with amino acids like alanine (B10760859) (2-aminopropionic acid) to yield derivatives such as 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. researchgate.netgsconlinepress.comresearchgate.net This method highlights the utility of the benzotriazole scaffold in creating more complex molecules with peptide-like features.

The synthesis of morpholine derivatives often capitalizes on the reactivity of the morpholine nitrogen. uobaghdad.edu.iq While not starting directly from this compound, established methods for creating substituted morpholines can be adapted. For example, reacting a suitable precursor with ethyl chloroacetate (B1199739) in the presence of a base can yield a morpholin-N-ethyl acetate, which can be further modified. uobaghdad.edu.iq

Rational Design and Synthesis of Novel Analogs of this compound

The rational design of novel analogs of this compound is guided by the desire to optimize its interaction with specific biological targets. This process often involves computational modeling and a deep understanding of the target's structure and function.

One strategy focuses on modifying the side chain of the benzotriazole nitrogen. For example, introducing unsaturation into the N-alkyl chain has been explored to maintain biological activity. nih.gov The length and flexibility of this side chain are critical determinants of a molecule's ability to fit into a binding pocket.

Another approach involves the synthesis of hybrid molecules that combine the benzotriazole moiety with other pharmacologically active scaffolds. For example, the synthesis of benzotriazole derivatives linked to other heterocyclic rings, such as 1,3,4-oxadiazoles, has been pursued to develop compounds with antifungal properties. nih.gov

The synthesis of these rationally designed analogs often employs multi-step reaction sequences. For example, a series of 3-aryl substituted-2-(1H(2H)benzotriazol-1(2)-yl)acrylonitriles were prepared to identify the optimal substituents on the aryl moiety. nih.gov This involved selecting groups with varying electronic and lipophilic properties to systematically probe the structure-activity relationship.

A summary of rationally designed analogs and their synthetic approaches is presented below:

Analog ClassDesign RationaleSynthetic Approach
3-Aryl-2-(benzotriazol-1-yl)acrylonitriles To explore the effect of aryl substituents on biological activity.Knoevenagel condensation of an aryl aldehyde with a benzotriazolyl acetonitrile (B52724) derivative.
Benzotriazol-1-yl-methyl-5-substituted-1,3,4-oxadiazoles To create hybrid molecules with potential antifungal activity.Cyclization of a benzotriazolyl-acetyl hydrazide with a substituted carboxylic acid. nih.gov
2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino}propionic acid To incorporate amino acid moieties and create peptide-like structures.Condensation of 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl) 2-chloroethanone with alanine. researchgate.netgsconlinepress.com
(1H-benzo[d] cymitquimica.comuobaghdad.edu.iqnih.govtriazol-1-yl)(piperazin-1-yl)methanone derivatives To develop inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).Amide coupling of a benzotriazole carboxylic acid with various substituted piperazines. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies systematically alter the molecule's structure and evaluate the resulting changes in activity, providing insights into the key structural features required for a desired effect.

For derivatives of (benzotriazol-1/2-yl)propionic acid, modifications to the side chain have been shown to be critical. For instance, while introducing unsaturation in the N-alkyl chain can maintain activity, shortening the chain can lead to a loss of activity. nih.gov This suggests that the length and conformation of this side chain are important for interacting with the biological target.

In a series of (1H-benzo[d] cymitquimica.comuobaghdad.edu.iqnih.govtriazol-1-yl)(piperazin-1-yl)methanone derivatives designed as enzyme inhibitors, the nature of the substituent on the piperazine (B1678402) ring was found to be a key determinant of both potency and selectivity. nih.gov For example, in the benzylpiperazinyl series, specific substitutions led to potent and selective inhibition of monoacylglycerol lipase (MAGL), while others resulted in potent dual inhibition of both MAGL and fatty acid amide hydrolase (FAAH). nih.gov Similarly, in the phenylpiperazinyl series, different substitutions on the phenyl ring produced either potent MAGL inhibitors or potent and selective FAAH inhibitors. nih.gov

SAR studies on other benzotriazole derivatives have also highlighted the importance of substituents on the benzotriazole ring itself. The introduction of small hydrophobic groups like -Cl or -CH3 can enhance antifungal activity. nih.gov

Key SAR findings for benzotriazole derivatives are summarized in the table below:

Molecular ScaffoldModificationImpact on Biological Activity
(Benzotriazol-1/2-yl)propionic acids Shortening of the N-alkyl side chain.Loss of activity. nih.gov
Introduction of unsaturation in the N-alkyl side chain.Activity maintained. nih.gov
(1H-benzo[d] cymitquimica.comuobaghdad.edu.iqnih.govtriazol-1-yl)(benzylpiperazin-1-yl)methanones Specific substitutions on the benzyl (B1604629) group.Potent and selective MAGL inhibition or potent dual FAAH/MAGL inhibition. nih.gov
(1H-benzo[d] cymitquimica.comuobaghdad.edu.iqnih.govtriazol-1-yl)(phenylpiperazin-1-yl)methanones Specific substitutions on the phenyl group.Potent MAGL inhibition or potent and selective FAAH inhibition. nih.gov
Substituted 1,2,3-benzotriazoles Introduction of small hydrophobic groups (-Cl, -CH3) on the benzotriazole ring.Enhanced antifungal activity. nih.gov

Targeted Functionalization Strategies on the this compound Scaffold

Targeted functionalization strategies for the this compound scaffold are designed to introduce specific chemical groups at defined positions to achieve a particular biological effect or to serve as a handle for further chemical modification.

One of the primary points for functionalization is the carboxylic acid group of the propionic acid side chain. This group can be readily converted into a variety of other functional groups, including:

Amides: By coupling with a diverse range of primary and secondary amines, a library of amide derivatives can be generated. This is a common strategy to explore the chemical space and improve properties like cell permeability and metabolic stability.

Esters: Reaction with alcohols can yield esters, which can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Ketones: The carboxylic acid can be a precursor for the synthesis of ketones through reactions with organometallic reagents.

Another key site for functionalization is the benzotriazole ring system . While direct substitution on the pre-formed benzotriazole ring of this compound can be challenging, analogs can be synthesized from already functionalized benzotriazoles. For example, starting with a 5-chloro- or 5-nitrobenzotriazole (B1293488) would allow for the introduction of these groups into the final molecule, which can significantly alter its electronic properties and biological activity.

The propionic acid side chain itself can also be a target for modification. For instance, the α-methyl group could be replaced with other alkyl or aryl groups to probe the steric requirements of a target binding site.

A powerful functionalization strategy is the use of the benzotriazole moiety as a leaving group in certain synthetic transformations, although this is more common for N-acylbenzotriazoles. However, the principles of using the benzotriazole scaffold to activate other parts of a molecule for reaction are a key aspect of its chemistry.

The table below outlines some targeted functionalization strategies:

Target Site on ScaffoldFunctionalization ReactionResulting Derivative ClassPurpose of Functionalization
Carboxylic Acid Group Amide coupling with amines.AmidesIntroduce diversity, modulate physicochemical properties, explore SAR.
Esterification with alcohols.EstersCreate prodrugs, improve lipophilicity.
Benzotriazole Ring Synthesis from pre-functionalized benzotriazoles (e.g., 5-substituted).Substituted BenzotriazolesModulate electronic properties, improve target binding affinity.
Propionic Acid Side Chain Variation of the α-substituent (e.g., replacing the methyl group).α-Substituted AnalogsProbe steric and electronic requirements of the target binding site.

Advanced Spectroscopic and Structural Elucidation of 2 Benzotriazol 1 Yl Propionic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments of 2-Benzotriazol-1-yl-propionic acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. researchgate.netfarmaceut.org

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aromatic protons of the benzotriazole (B28993) ring, the methine proton (CH), and the methyl protons (CH₃) of the propionic acid moiety are observed. The chemical shift of the carboxylic acid proton (-COOH) is also a key indicator, though it can be broad and its position variable depending on the solvent and concentration. For instance, peaks for propionic acid itself are typically found around 1.05 ppm (for the CH₃ group) and 2.18 ppm (for the CH₂ group). researchgate.net For more complex derivatives, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, resolving complex overlapping signals. farmaceut.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is particularly noteworthy, typically appearing in the downfield region of the spectrum (e.g., >170 ppm). The aromatic carbons of the benzotriazole ring display a pattern of signals that can be used to confirm the substitution pattern. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method can be used in conjunction with experimental NMR to calculate theoretical spectra, aiding in the assignment of complex structures. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Derivatives of this compound Data compiled from analogous structures reported in scientific literature.

Functional GroupAtomTechniqueTypical Chemical Shift (δ, ppm)
Benzotriazole RingAromatic C-H¹H NMR7.0 - 8.5
Propionic Acid Moiety-CH-¹H NMR4.5 - 5.5
Propionic Acid Moiety-CH₃¹H NMR1.5 - 2.0
Carboxylic Acid-COOH¹H NMR10.0 - 13.0 (often broad)
Benzotriazole RingAromatic C¹³C NMR110 - 150
Propionic Acid Moiety-CH-¹³C NMR50 - 60
Propionic Acid Moiety-CH₃¹³C NMR15 - 25
Carboxylic Acid-C=O¹³C NMR170 - 180

Mass Spectrometry Techniques for Mechanistic Studies and Identification of Reaction Products of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives and for identifying products formed during their synthesis or modification. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. nih.gov

The benzotriazole moiety itself plays a significant role in mass spectrometry analysis. The presence of multiple nitrogen atoms in the heterocyclic ring facilitates ionization, particularly in positive ion mode, leading to enhanced sensitivity. mdpi.com This is advantageous when studying reaction mechanisms, as it allows for the detection and characterization of transient intermediates and low-concentration byproducts.

During analysis, the molecule undergoes fragmentation in a predictable manner. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) serves as a fingerprint for the molecule's structure. Common fragmentation pathways for this compound derivatives might include the loss of the carboxylic acid group (a loss of 45 Da for -COOH), cleavage of the propionic acid side chain, or fragmentation of the benzotriazole ring itself. By analyzing these fragments, researchers can piece together the structure of the parent molecule and identify unknown products in a reaction mixture. mdpi.com

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 191.19 g/mol )

Ionm/z (mass-to-charge ratio)Possible Identity
[M+H]⁺192.08Protonated parent molecule
[M-COOH]⁺146.07Loss of the carboxylic acid group
[C₆H₄N₃]⁺118.04Benzotriazole ring fragment
[C₃H₅O₂]⁺73.03Propionic acid fragment

X-ray Crystallography in Determining Absolute Configuration and Conformation of this compound Compounds

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of molecular connectivity, conformation, and absolute configuration. For derivatives of this compound that can be grown as suitable single crystals, this technique yields precise atomic coordinates. mdpi.com

This detailed structural information is vital for understanding structure-activity relationships and for the rational design of new derivatives with specific properties. The crystallographic data also serves as a benchmark for validating the results of theoretical and computational chemistry studies. nih.gov

Table 3: Illustrative Crystallographic Data for a Benzotriazole Derivative Data sourced from a published crystal structure of a related compound, (2-Benzotriazol-1-ylethyl)[2-(benzotriazol-2-yl)ethyl]amine. researchgate.net

ParameterValue
Chemical FormulaC₁₆H₁₇N₇
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2180 (16)
b (Å)24.893 (6)
c (Å)10.020 (3)
β (°)100.650 (4)
Volume (ų)1524.2 (7)
Z (molecules/unit cell)4

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions of this compound Derivatives

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups, conformational states, and intermolecular interactions of this compound derivatives. mdpi.com These methods probe the vibrational modes of a molecule, which are sensitive to its structure and environment.

The FT-IR spectrum of a this compound derivative is characterized by several key absorption bands. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically a strong, sharp band observed in the region of 1700-1740 cm⁻¹. The broad absorption band corresponding to the O-H stretch of the carboxylic acid, usually found between 2500 and 3300 cm⁻¹, is a hallmark of the dimeric hydrogen-bonded structures common for carboxylic acids in the solid state. Aromatic C-H and C=C stretching vibrations from the benzotriazole ring appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. nih.govmdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the unambiguous assignment of experimental bands through Potential Energy Distribution (PED) analysis. nih.govillinois.edu Shifts in the positions of key bands, such as the C=O or O-H stretch, can indicate changes in conformation or the strength of intermolecular hydrogen bonding. mdpi.com

Table 4: Principal FT-IR Absorption Bands for a this compound Derivative Frequencies are approximate and based on data from analogous compounds. nih.govmdpi.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretch (H-bonded)Carboxylic Acid
3000-3100C-H stretchAromatic Ring
2850-2960C-H stretchAliphatic (Propionyl)
1700-1740C=O stretchCarboxylic Acid
1450-1600C=C stretchAromatic Ring
~1400N=N stretchTriazole Ring
1210-1320C-O stretch / O-H bendCarboxylic Acid

Computational Chemistry and Molecular Modeling of 2 Benzotriazol 1 Yl Propionic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Benzotriazol-1-yl-propionic acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and chemical reactivity of benzotriazole (B28993) derivatives. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states, which are crucial for predicting how a molecule will interact with other chemical species.

Research on the electronic configuration of benzotriazole and its analogs has been performed to elucidate their reactivity. nih.gov Ab initio quantum-chemical studies have been used to investigate the optimal geometries, the relative stability of tautomers, and the electronic structures of benzotriazole systems. psu.edu For instance, calculations can predict the most likely sites for electrophilic attack, such as nitration. Studies have shown that for benzotriazoles, nitration is preferred at the 4- and/or 7-positions of the benzene (B151609) ring, a prediction that aligns with experimental observations. psu.edu

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to these predictions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com In a study of benzothiazole (B30560) derivatives, which are structurally related to benzotriazoles, DFT calculations were used to determine these properties. It was observed that different substituents on the ring significantly affected the HOMO-LUMO energy gap; for example, a CF3 substituent resulted in the lowest energy gap, suggesting higher reactivity. mdpi.com These computational approaches allow for the calculation of various reactivity descriptors, as shown in the table below.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (σ)σ = 1 / ηReciprocal of hardness, indicates reactivity.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ is chemical potential, -χ)Measures the propensity to accept electrons.

This table summarizes key reactivity descriptors derived from quantum chemical calculations, which are used to predict the chemical behavior of molecules like benzotriazole derivatives. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions of this compound Derivatives

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of benzotriazole derivatives and for observing their dynamic interactions with biological receptors.

MD simulations have been effectively used to investigate the interaction between benzotriazole derivatives and various surfaces and macromolecules. For example, MD studies have explored how these molecules act as corrosion inhibitors by simulating their interaction with metal oxide surfaces, such as cuprous oxide (Cu2O). researchgate.netscilit.com These simulations revealed that the binding energies were primarily driven by Coulombic interactions and that the presence of water molecules significantly influenced the binding, making the simulation results more consistent with experimental data. researchgate.net The simulations showed that derivatives could form coordination bonds between their nitrogen atoms and copper atoms on the crystal surface. researchgate.net

In the context of drug discovery, MD simulations are crucial for validating the stability of ligand-receptor complexes predicted by docking studies. nih.gov For instance, in a study of bisamide-decorated benzotriazole derivatives as potential antiviral agents against Tobacco Mosaic Virus (TMV), MD simulations were performed to confirm the binding stability of a lead compound with the TMV coat protein. acs.org The simulation results, which included measures like the root-mean-square deviation (RMSD), indicated that the compound formed a stable complex with the protein over the simulation time. acs.org Similarly, MD simulations of benzofuran-tetrazole derivatives, another class of heterocyclic compounds, were used to study their interaction with acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov These simulations provide a detailed view of the ligand's behavior in the active site, confirming stable binding modes. nih.govnih.gov

Docking Studies and Virtual Screening of this compound Derivatives for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is widely used in drug design to screen libraries of compounds for potential biological activity and to understand the structural basis of ligand-protein interactions. currentopinion.benih.gov

Benzotriazole derivatives have been the subject of numerous docking studies to explore their potential as therapeutic agents against a wide range of biological targets. These studies are often the first step in identifying promising candidates for further development. currentopinion.be For example, derivatives have been docked against:

Antimicrobial Targets: Novel benzotriazole derivatives were docked into the active site of Staphylococcus aureus tyrosyl-tRNA synthetase to assess their potential as antimicrobial agents. The results identified compounds with high binding affinities, suggesting they could be effective inhibitors. currentopinion.be

Anticancer Targets: Docking simulations have been used to explore the binding modes of benzotriazole-containing compounds with targets like Focal Adhesion Kinase (FAK) and Histone Deacetylase (HDAC). nih.govoregonstate.edu In one study, a 1,3,4-oxadiazole (B1194373) derivative with a benzotriazole moiety showed potent inhibitory activity against FAK, and docking helped to visualize its interaction within the enzyme's active site. nih.gov

Antiviral Targets: Benzotriazole derivatives have been investigated as antiviral agents. Docking studies helped elucidate the binding mechanism of a lead compound with the Tobacco Mosaic Virus (TMV) coat protein, showing strong hydrogen bond and pi interactions. acs.org

The results of these docking studies are typically evaluated using a scoring function that estimates the binding affinity, often expressed as binding energy (kcal/mol). The lower the binding energy, the more favorable the interaction.

Compound ClassTarget ProteinKey Finding/Binding EnergyReference
Benzotriazole-acetamide derivativeS. aureus tyrosyl t-RNA synthetaseBinding energy of -8.9 kcal/mol, interacting with key residues. currentopinion.be
1,3,4-Oxadiazole-benzotriazole hybridFocal Adhesion Kinase (FAK)Docking confirmed binding mode of the most potent inhibitor. nih.gov
Benzotriazole-based β-amino alcoholsBacterial protein (6GLA)Docking used to identify compounds with the lowest binding energy. nih.govacs.org
Bisamide-benzotriazole derivativeTMV Coat ProteinBinding energy of -17.8 kcal/mol, stronger than the control. acs.org

This table presents examples of docking studies performed on benzotriazole derivatives against various biological targets, highlighting the predicted binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a predictive model, QSAR can be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the synthesis of more potent analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzotriazole derivatives. These methods generate 3D contour maps that visualize the regions around the molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity.

A notable application of QSAR was in a study of benzotriazoles as antiproliferative agents that inhibit histone deacetylase (HDAC). oregonstate.eduresearchgate.net Both CoMFA and CoMSIA models were developed and showed high statistical significance and good predictive ability. The key statistical parameters for these models are summarized below.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Significance
CoMFA0.6470.9680.687Good statistical significance and predictive ability.
CoMSIA0.6850.9280.555Good statistical significance and predictive ability.

This table shows the statistical results for 3D-QSAR models developed for benzotriazole-based HDAC inhibitors. oregonstate.edu The values indicate robust and predictive models.

The contour maps generated from these models provided crucial information about the structural requirements for potent activity, guiding the design of new, more effective HDAC inhibitors. oregonstate.edu Similarly, 3D-QSAR studies have been performed on other triazole derivatives, such as menthol-derived 1,2,4-triazole-thioethers, to understand the structural basis for their antifungal activity against plant pathogens. nih.gov These studies demonstrate the power of QSAR in rational drug design by providing clear, visual guidance for molecular optimization. oregonstate.edunih.gov

Pharmacological and Biological Activity Investigations of 2 Benzotriazol 1 Yl Propionic Acid Derivatives

In Vitro and In Vivo Efficacy Studies of N-Substituted Benzotriazole (B28993)/Morpholine (B109124) Derivatives Derived from 2-Benzotriazol-1-yl-propionic acid

The synthesis of N-substituted benzotriazole/morpholine derivatives from this compound has been a key area of investigation. cymitquimica.com The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen, is a common feature in many therapeutically active compounds. researchgate.nete3s-conferences.org Its incorporation into the benzotriazole structure has been shown to modulate the biological activity of the resulting derivatives. researchgate.nete3s-conferences.org

Studies on these derivatives have demonstrated a broad spectrum of biological activities. For instance, certain N-substituted benzotriazole derivatives have shown notable antimicrobial and antifungal properties. nih.gov The introduction of different substituents on the benzotriazole or morpholine rings allows for the fine-tuning of their pharmacological profiles. researchgate.netnih.gov

Anti-inflammatory Properties and Mechanisms of Action of this compound Derivatives

Derivatives of this compound have shown significant potential as anti-inflammatory agents. gsconlinepress.comijpsjournal.com The anti-inflammatory effects of these compounds are often compared to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The core structure, which includes an arylpropionic acid moiety, is a common feature in many NSAIDs like ibuprofen. humanjournals.comresearchgate.net

The mechanism of action for the anti-inflammatory properties of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govmdpi.com These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. mdpi.com Some benzotriazole derivatives have shown selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comresearchgate.net

In vivo studies using models such as carrageenan-induced paw edema in rats have been employed to evaluate the anti-inflammatory efficacy of these compounds. nih.govresearchgate.net For example, N-(2-Carboxyphenyl)-2-(1H-benzotriazol-1-yl)-acetamide demonstrated a 64.88% inhibition of paw edema at a specific dose. researchgate.net Molecular docking studies have further supported the interaction of these derivatives with the active sites of COX enzymes. ijpsjournal.comnih.gov

Anthelmintic Efficacy and Molecular Targets of this compound Derivatives

Several derivatives of this compound have been investigated for their anthelmintic activity against various parasitic helminths. nih.gov The benzotriazole scaffold has been identified as a promising pharmacophore for the development of new anthelmintic drugs. nih.gov

In vitro studies have demonstrated the efficacy of these compounds against nematodes such as Pheretima posthuma. researchgate.net The activity of some synthesized derivatives has been found to be comparable to or even superior to standard anthelmintic drugs like albendazole (B1665689) and mebendazole. researchgate.net For instance, certain 1,2,3-benzotriazole derivatives containing a p-nitrophenyl substituent showed significant anthelmintic activity. researchgate.net

While the precise molecular targets for the anthelmintic action of these derivatives are still under investigation, it is believed that they may interfere with crucial biological processes in the parasites, leading to paralysis and death. researchgate.net

Cytotoxic Effects and Apoptotic Pathways Induced by this compound Derivatives

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of research. gsconlinepress.com These compounds have shown promise as anticancer agents by inducing apoptosis, or programmed cell death, in tumor cells. nih.govnih.gov

The induction of apoptosis by these derivatives can occur through multiple pathways. One of the key mechanisms involves the mitochondrial-mediated intrinsic pathway. nih.gov This pathway is characterized by the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors. nih.gov Some benzothiazole (B30560) derivatives, structurally related to benzotriazoles, have been shown to induce apoptosis by increasing reactive oxygen species (ROS) production, which in turn triggers the mitochondrial apoptotic cascade. nih.gov

Another pathway implicated in the cytotoxic effects of these compounds is the inhibition of microRNAs (miRNAs) that regulate apoptosis. nih.gov Certain triazole-linked benzoxazole (B165842) derivatives have been found to inhibit the function of specific miRNAs, leading to increased caspase activity and subsequent apoptosis. nih.gov Furthermore, some benzotriazole derivatives have been shown to protect non-cancerous cells from apoptosis induced by viral infections, highlighting their potential for selective cytotoxicity. mdpi.comnih.gov

Pharmacokinetic and Pharmacodynamic Profiling of Lead this compound Compounds

The pharmacokinetic and pharmacodynamic properties of lead compounds derived from this compound are crucial for their development as therapeutic agents. Pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics focuses on the drug's mechanism of action and its effects on the body. nih.gov

The physicochemical properties of these derivatives, such as lipophilicity, play a significant role in their pharmacokinetic profile. nih.gov In silico tools are often used to predict the ADME properties and drug-likeness of these compounds, helping to identify candidates with favorable pharmacokinetic characteristics. mdpi.com For instance, predictions can be made regarding oral bioavailability and potential toxicity. mdpi.com

The 2-arylpropionic acid structure present in these derivatives can undergo metabolic inversion, a process where one enantiomer is converted to its optical antipode. nih.gov This metabolic process can have significant pharmacological and toxicological consequences. nih.gov Understanding the stereospecificity of these compounds in pharmacokinetic and pharmacodynamic processes is essential for their rational design and development. nih.gov

Medicinal Chemistry and Drug Discovery Prospects of 2 Benzotriazol 1 Yl Propionic Acid

Optimization Strategies for Enhancing Potency and Selectivity of 2-Benzotriazol-1-yl-propionic acid-derived Drug Candidates

The journey of a hit compound from initial discovery to a viable drug candidate is paved with meticulous optimization. For derivatives of this compound, enhancing potency and selectivity is paramount. This involves a deep understanding of the structure-activity relationship (SAR), which delineates how modifications to the chemical structure influence biological activity. researchgate.netresearchgate.net

Key strategies for optimization often revolve around several core principles:

Scaffold Hopping and Isosteric Replacement: Medicinal chemists can explore replacing the benzotriazole (B28993) core with other heterocyclic systems to identify novel scaffolds with improved properties. researchgate.netresearchgate.net Similarly, isosteric replacement of the propionic acid side chain or substituents on the benzene (B151609) ring can modulate the compound's interaction with its biological target. nih.gov

Substituent Modification: The introduction of various functional groups onto the benzotriazole ring system can significantly impact potency and selectivity. For instance, the addition of small hydrophobic groups like chloro or methyl groups has been shown to enhance the antifungal activity of certain benzotriazole derivatives. nih.gov

Stereochemistry: For chiral molecules like this compound, the spatial arrangement of atoms is critical. The synthesis and evaluation of individual enantiomers are crucial, as often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even contribute to off-target effects. nih.gov

A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as new analogs of fluconazole (B54011) by replacing one of its two triazole moieties with an indole (B1671886) scaffold. nih.gov The enantiomers of the most potent anti-Candida compound, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, were analyzed, revealing that the (S)-enantiomer was significantly more active than the (R)-enantiomer. nih.gov This underscores the importance of stereochemistry in drug design.

Addressing Toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) Profile of this compound Derivatives

A promising drug candidate must not only be potent and selective but also possess a favorable safety and pharmacokinetic profile. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is therefore a critical component of the drug discovery process. researchgate.net

Toxicity:

Benzotriazole and its derivatives have been the subject of various toxicity studies. While some reports suggest low acute toxicity for the parent benzotriazole, concerns have been raised regarding its persistence in the environment and potential long-term effects. nih.govk-state.educhemicalbook.comresearchgate.net Studies on aquatic organisms have shown that the toxicity can vary significantly among different derivatives, with butylbenzotriazole being more toxic than benzotriazole itself. nih.gov Furthermore, some benzotriazole derivatives have been reported to be mutagenic in bacterial systems. k-state.educhemicalbook.com Recent research using integrated metabolomic and transcriptomic analysis in mice has indicated that exposure to certain benzotriazoles can disrupt metabolic processes in the liver and alter the expression of genes related to inflammatory responses and the aryl hydrocarbon receptor pathway. nih.gov

ADME Profile:

The ADME properties of a drug candidate determine its bioavailability and half-life in the body. For derivatives of this compound, the carboxylic acid group can influence its absorption and distribution. researchgate.net Computational (in silico) methods are increasingly being used to predict the ADME properties of compounds early in the drug discovery process, helping to prioritize candidates with more favorable profiles. researchgate.netscribd.com Key ADME parameters to consider include:

Absorption: How well the compound is absorbed from the site of administration (e.g., the gastrointestinal tract).

Distribution: Where the compound travels in the body.

Metabolism: How the body chemically modifies the compound, which can lead to activation or inactivation, as well as the formation of potentially toxic metabolites. The liver is a primary site of drug metabolism, and the expression of cytochrome P450 enzymes can be affected by benzotriazole exposure. nih.gov

Excretion: How the compound and its metabolites are eliminated from the body.

Prodrug Strategies and Delivery Systems for this compound-based Therapeutics

Overcoming challenges related to a drug's physicochemical properties, such as poor solubility or limited permeability across biological membranes, is a common hurdle in drug development. Prodrug strategies and advanced delivery systems offer elegant solutions to these problems.

Prodrug Strategies:

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov For drugs containing a carboxylic acid moiety like this compound, a common prodrug approach is esterification. researchgate.netuobabylon.edu.iq Converting the carboxylic acid to an ester can increase its lipophilicity, which may enhance its absorption from the gastrointestinal tract. researchgate.net Once absorbed, esterase enzymes in the blood and tissues can hydrolyze the ester back to the active carboxylic acid. uobabylon.edu.iq

Delivery Systems:

Advanced drug delivery systems can improve the therapeutic index of a drug by targeting it to the site of action and controlling its release. For benzotriazole-based therapeutics, nanotechnology offers promising avenues. nih.gov Various nanocarriers, such as nanoparticles, liposomes, and micelles, can be used to encapsulate the drug, protecting it from degradation and modifying its pharmacokinetic profile. nih.govnih.gov For instance, benzotriazole nanocapsules have been explored as potential drug delivery systems for anticancer agents. nih.gov These nanocarriers can be designed to accumulate in tumor tissues through passive targeting, taking advantage of the unique characteristics of the tumor microenvironment. nih.gov

Collaborative Approaches in Developing this compound-inspired Pharmaceuticals

The development of new pharmaceuticals is an increasingly complex, costly, and high-risk endeavor. acs.org Collaborative approaches that bring together the complementary strengths of academic institutions and pharmaceutical companies are becoming increasingly vital to navigate this challenging landscape. acs.orgdrugbank.com

Academic institutions are often the wellspring of fundamental scientific discoveries and innovative ideas. drugbank.com They possess deep expertise in specific research niches and foster an environment of cross-disciplinary collaboration. acs.org Pharmaceutical companies, on the other hand, bring to the table extensive resources, funding, and expertise in drug development, including toxicology, regulatory affairs, and large-scale clinical trials. acs.orgdrugbank.com

Successful academic-industry partnerships can accelerate the translation of basic research findings into clinical applications. drugbank.com These collaborations can take various forms, from sponsored research agreements to strategic alliances and the establishment of joint research centers. chemistryworld.comhubspotusercontent10.netlifechemicals.com For the development of pharmaceuticals inspired by this compound, such partnerships could leverage academic expertise in medicinal chemistry and target identification with industry's capacity for preclinical and clinical development. acs.orgdrugbank.com

However, these collaborations are not without their challenges. The volatile nature of the pharmaceutical industry, with its mergers, acquisitions, and shifting priorities, can pose a risk to long-term partnerships. acs.org Therefore, building strong relationships and formalizing agreements early on are crucial for the success of these collaborative ventures.

Advanced Applications of 2 Benzotriazol 1 Yl Propionic Acid in Material Science and Catalysis

Incorporation of 2-Benzotriazol-1-yl-propionic acid Moieties into Functional Materials

The integration of the this compound moiety into larger molecular structures and polymers is a key strategy for developing functional materials with tailored properties. The benzotriazole (B28993) unit itself imparts significant characteristics, including high thermal stability and ultraviolet (UV) absorption capabilities, which are desirable in materials designed for durability and protection.

Research has demonstrated the utility of closely related benzotriazole derivatives in specialized applications. For instance, 2-(1H-Benzo[d] cymitquimica.comul.iemdpi.comtriazol-1-yl)-2-methylpropanoic acid, a structural analogue, has been cited in patents for radiation-curable ink formulations for ink-jet printing. chiralen.com In this context, the benzotriazole component can contribute to the photopolymerization process and enhance the durability of the resulting printed material.

Furthermore, the broader family of 2H-benzo[d]1,2,3-triazole (BTz) derivatives has been explored for creating advanced organic materials. mdpi.com These compounds can self-assemble into organized supramolecular structures, a property that is fundamental to their application in different fields. mdpi.com By modifying the substitutions on the BTz core, researchers can tune the material's properties for use as optical waveguides, in organic field-effect transistors (OFETs), and within specialized polymers for biomedical purposes. mdpi.com The ability of the benzotriazole ring to engage in π–π stacking interactions is often crucial for creating the ordered structures necessary for these applications. researchgate.net

Functional Material TypeRole of Benzotriazole MoietyPotential Application
Radiation-Curable InksContributes to photopolymerization and material durability. chiralen.comHigh-performance ink-jet printing. chiralen.com
Supramolecular AggregatesFacilitates self-assembly and provides optical properties. mdpi.comOptical waveguides. mdpi.com
Functional PolymersImparts thermal stability and UV absorption.Coatings, films, and specialty plastics.
Organic SemiconductorsActs as an electron-accepting unit and facilitates ordered packing. mdpi.comOrganic Field-Effect Transistors (OFETs). mdpi.com

Catalytic Roles of this compound and its Complexes in Organic Transformations

The molecular structure of this compound, with its nitrogen-rich triazole ring and oxygen-containing carboxylic acid group, makes it an excellent chelating ligand for a variety of metal ions. This ability to form stable coordination complexes is the foundation of its application in catalysis. The nitrogen atoms of the triazole ring and the oxygen atoms from the carboxylate group can bind to a metal center, creating a stable complex that can act as a catalyst.

The parent benzotriazole ring system has been proven to be an effective ligand in transition metal catalysis. For example, benzotriazole has been successfully used as a ligand in copper-catalyzed Glaser coupling reactions, which are used to form carbon-carbon bonds between terminal alkynes. acs.org This demonstrates the inherent capacity of the benzotriazole core to facilitate important organic transformations.

Derivatives of this compound have been synthesized specifically to serve as ligands for creating metal complexes. researchgate.netresearchgate.net These complexes can be designed for specific catalytic activities. Moreover, related triazole-carboxylic acid ligands have been employed as building blocks for metal-organic frameworks (MOFs) that exhibit photocatalytic properties. For instance, lanthanide-based MOFs constructed from a 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand have been shown to be effective in the photodegradation of organic dyes. rsc.org This highlights the potential of using this compound to create similar light-activated catalytic systems.

Catalytic SystemMetal CenterType of TransformationRole of Benzotriazole Ligand
Copper-Benzotriazole ComplexCopper (Cu)Glaser Coupling (Alkyne Homocoupling) acs.orgStabilizes the copper catalyst and facilitates the reaction. acs.org
Lanthanide-MOFSamarium (Sm), Terbium (Tb)Photocatalytic Dye Degradation rsc.orgActs as a structural linker and a photoactive component. rsc.org
Benzotriazole-Alanine Derivative ComplexTransition MetalsNot specified, synthesized for screening. researchgate.netForms stable coordination complexes with various metals. researchgate.net

Nanotechnology and Hybrid Materials Utilizing this compound Derivatives

In the realm of nanotechnology and hybrid materials, bifunctional molecules like this compound serve as critical connectors and surface modifiers. Their ability to link inorganic and organic components makes them ideal for constructing novel materials with combined or enhanced functionalities.

A prominent class of hybrid materials is metal-organic frameworks (MOFs), which are crystalline, porous materials constructed from metal nodes and organic linkers. mdpi.com The dual functionality of this compound makes it a prime candidate for an organic linker. A closely related molecule, 1H-benzotriazole-5-carboxylic acid, has been used to synthesize a flexible zinc-based MOF that demonstrates selective water vapor sorption, a property useful for atmospheric water harvesting and dehumidification. ul.ie This illustrates how the benzotriazole-carboxylic acid structure can be used to build functional, porous frameworks.

Beyond MOFs, these derivatives are valuable in the surface functionalization of nanoparticles. For example, gold nanoparticles have been functionalized with benzimidazole (B57391) derivatives (a related heterocyclic compound) to create nanomaterials with potent antimicrobial activity. nih.gov Similarly, this compound can be anchored to the surface of nanoparticles, such as silica (B1680970) or metal oxides, via its carboxylic acid group. nih.gov This surface modification can stabilize the nanoparticles, improve their dispersion in various media, and introduce the specific properties of the benzotriazole moiety, such as UV protection or the ability to coordinate with other species, creating sophisticated hybrid materials. The synthesis of hybrid molecules combining 1,2,3-triazole and other scaffolds is also a known strategy for developing new functional compounds. nih.govnih.gov

Nanotechnology/Hybrid MaterialComponentRole of Benzotriazole DerivativePotential Application
Metal-Organic Frameworks (MOFs)Organic LinkerConnects metal nodes to form a porous, crystalline framework. ul.ieGas sorption and separation, catalysis. ul.ienih.gov
Functionalized Gold NanoparticlesSurface LigandStabilizes nanoparticles and imparts specific surface properties. nih.govAntimicrobial agents, sensors. nih.gov
Coated Silica NanoparticlesSurface ModifierAnchors to the nanoparticle surface to control release or add functionality. nih.govControlled drug delivery, composite materials. nih.gov
Covalent Organic Framework (COF)-MOF HybridsCovalently Linked ComponentBridges different framework types to create materials with enhanced properties. mdpi.comGas separation membranes. mdpi.com

Environmental and Sustainability Considerations in 2 Benzotriazol 1 Yl Propionic Acid Research

Green Synthesis and Sustainable Practices for 2-Benzotriazol-1-yl-propionic acid Production

While specific green synthesis methodologies for this compound are not extensively documented in current literature, the principles of green chemistry offer a framework for developing more sustainable production routes. Traditional synthesis of N-alkylated benzotriazoles often involves the use of hazardous reagents and volatile organic solvents. tsijournals.com Green alternatives focus on minimizing waste, using safer chemicals, and reducing energy consumption.

Potential sustainable approaches for the synthesis of this compound could involve:

Solvent-Free or Green Solvent Systems: Replacing conventional solvents with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis process. researchgate.net Solvent-free reactions, conducted through techniques like mechanochemistry (ball milling), also present a promising avenue for greener synthesis of benzotriazole (B28993) derivatives.

Catalytic Innovations: The use of reusable and non-toxic catalysts, such as zeolites or enzyme-based catalysts, can enhance reaction efficiency and reduce waste generation compared to stoichiometric reagents. For the N-alkylation of benzotriazole, phase-transfer catalysts have been employed to improve reaction conditions. tsijournals.com

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tsijournals.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved through addition reactions, such as the Michael addition of benzotriazole to an acrylic acid derivative, which would, in theory, have 100% atom economy.

One potential green synthesis route could be the direct N-alkylation of benzotriazole with 3-halopropionic acid or acrylic acid under solvent-free conditions or in a green solvent, possibly facilitated by a reusable catalyst and microwave irradiation. This approach would align with several green chemistry principles by avoiding hazardous solvents and potentially reducing energy usage and reaction times.

Environmental Fate and Degradation Pathways of this compound and its Derivatives

Benzotriazoles are recognized as emerging environmental pollutants due to their widespread use and persistence. nih.govnih.gov Their derivatives, including this compound, are expected to exhibit similar environmental behaviors. The environmental fate of these compounds is governed by a combination of physical, chemical, and biological processes.

Biodegradation:

Benzotriazoles are generally considered to be recalcitrant to biodegradation. researchgate.netnih.gov Studies on various benzotriazole derivatives have shown that their degradation in wastewater treatment plants is often incomplete. dtu.dk The biodegradation half-life of the parent compound, 1H-benzotriazole, under aerobic conditions has been reported to be as long as 114 days. researchgate.net The presence of different substituents on the benzotriazole ring can influence the rate of biodegradation. For instance, some studies suggest that sludge acclimatization can enhance the biodegradation of certain benzotriazoles. dtu.dk The propionic acid moiety in this compound might influence its biodegradability, but specific data is lacking.

Photodegradation:

Photodegradation, particularly photocatalysis, has been shown to be an effective method for the removal of benzotriazoles from water. nih.govmdpi.com Under UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO2), 1H-benzotriazole and its derivatives can be rapidly transformed and mineralized into less harmful substances. nih.govmdpi.com The degradation process often involves the generation of hydroxyl radicals, which attack the benzotriazole molecule, leading to the opening of the triazole and benzene (B151609) rings. nih.gov One study found that 1H-benzotriazole and tolyltriazole were completely mineralized through a mechanism that included the partial conversion of organic nitrogen to nitrogen gas (N2). nih.govmdpi.com

Transformation Products:

The degradation of benzotriazoles can lead to the formation of various transformation products. For example, the hydroxylated derivatives of 1H-benzotriazole are common transformation products observed during its biotransformation. nih.gov Advanced oxidation processes can lead to the formation of products such as 4,7-dihydroxy-1H-benzotriazole and 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov Understanding the nature and potential toxicity of these transformation products is crucial for a comprehensive assessment of the environmental impact of this compound.

Degradation PathwayKey Findings
Biodegradation Generally slow and incomplete for benzotriazole derivatives. researchgate.netdtu.dk
Photodegradation Effective with photocatalysts like TiO2, leading to mineralization. nih.govmdpi.com
Transformation Can form hydroxylated derivatives and ring-opened products. nih.gov

Assessment of Ecotoxicity and Environmental Impact of this compound Analogs

The ecotoxicity of benzotriazole and its derivatives has been a subject of increasing research, with studies indicating potential harm to aquatic organisms. nih.govnih.govnih.gov While specific ecotoxicity data for this compound is limited, the toxicity of its analogs provides valuable insights into its potential environmental impact.

Aquatic Toxicity:

Benzotriazoles have been shown to be toxic to a range of aquatic organisms, including algae, invertebrates, and fish. nih.govnih.gov The toxicity can vary significantly depending on the specific derivative and the test organism. For example, in one study, the 48-hour median effective concentration (EC50) for 1H-benzotriazole on the water flea Daphnia magna was 107 mg/L, while for 5-methyl-1H-benzotriazole, it was 51.6 mg/L, indicating higher toxicity for the methylated analog. nih.gov Another daphnid species, Daphnia galeata, was found to be more sensitive to both compounds. nih.gov The presence of different functional groups on the benzotriazole ring clearly influences the compound's toxicity. Butylbenzotriazole has been identified as being particularly toxic to aquatic organisms. nih.gov

Sublethal Effects:

Beyond acute toxicity, sublethal effects of benzotriazoles are a concern. These can include endocrine-disrupting effects, hepatotoxicity, and neurotoxicity. nih.gov Such effects can have long-term consequences for the health and reproduction of aquatic populations even at low environmental concentrations.

Environmental Risk Assessment:

The environmental risk of benzotriazoles is a function of both their toxicity and their environmental concentrations. mdpi.com Due to their persistence and incomplete removal during wastewater treatment, benzotriazoles are ubiquitously detected in aquatic environments, typically at concentrations ranging from nanograms to micrograms per liter. nih.gov While these concentrations are generally below the levels of acute toxicity for many organisms, the potential for chronic and sublethal effects remains a concern, particularly in areas with high inputs of these compounds, such as industrial effluents and airport runoff. nih.govmdpi.com

CompoundTest OrganismEndpointValue (mg/L)
1H-BenzotriazoleDesmodesmus subspicatus (alga)EC101.18 nih.gov
5-Methyl-1H-benzotriazoleDesmodesmus subspicatus (alga)EC102.86 nih.gov
1H-BenzotriazoleDaphnia magna (water flea)48h EC50107 nih.gov
5-Methyl-1H-benzotriazoleDaphnia magna (water flea)48h EC5051.6 nih.gov
1H-BenzotriazoleDaphnia galeata (water flea)48h EC5014.7 nih.gov
5-Methyl-1H-benzotriazoleDaphnia galeata (water flea)48h EC508.13 nih.gov
ButylbenzotriazoleVarious aquatic organismsAcute toxicity≤ 3.3 nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzotriazol-1-yl-propionic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling benzotriazole with propionic acid derivatives. A common approach is nucleophilic substitution, where benzotriazole reacts with α-bromopropionic acid in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization includes monitoring reaction time, temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of benzotriazole to α-bromopropionic acid). Purity is confirmed via TLC and HPLC (≥95% purity) . For reproducibility, ensure inert atmosphere (N₂/Ar) to prevent oxidation byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms structure via characteristic peaks: benzotriazole protons (δ 7.8–8.2 ppm), propionate chain (δ 1.2–2.5 ppm).
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and benzotriazole C-N (1250–1350 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ (calculated m/z 191.06 for C₉H₈N₃O₂) and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2, 7, 12) at 40°C. Sample aliquots are analyzed via HPLC at intervals (0, 1, 7, 14 days). Degradation kinetics (e.g., first-order rate constants) are calculated using peak area reduction. Hydrolysis is pH-dependent, with rapid degradation in alkaline conditions due to ester cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Contradictions may arise from rotational isomers or impurities. Use VT-NMR (variable-temperature NMR) to identify dynamic processes: coalescence of split peaks at elevated temperatures confirms rotational barriers. For impurities, employ 2D NMR (COSY, HSQC) to isolate signals. Cross-validate with X-ray crystallography (SHELX refinement ) for absolute configuration.

Q. How does the electronic nature of substituents on benzotriazole affect the biological activity of this compound analogs?

  • Methodological Answer : Design analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at benzotriazole positions 5/6. Test activity via enzyme inhibition assays (e.g., COX-2). Correlate Hammett σ values with IC₅₀ data. QSAR modeling (e.g., MLR or DFT calculations) identifies key electronic descriptors (e.g., HOMO-LUMO gap) impacting binding affinity .

Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement DoE (Design of Experiments) to optimize parameters (temperature, solvent volume, stirring rate). Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress. Statistical analysis (ANOVA) identifies critical factors. For reproducibility, document impurity profiles (LC-MS) and crystallinity (PXRD) across batches .

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data for this compound?

  • Methodological Answer : Discrepancies often stem from force field limitations. Validate COSMO-RS or MD simulations with experimental solubility (shake-flask method in water/octanol). Adjust computational models using experimental logP values. Cross-check with thermal analysis (DSC) to account for polymorphic forms affecting solubility .

Methodological Best Practices

  • Crystallography : Use SHELX for structure refinement; validate H-bonding networks and π-π stacking.
  • Data Contradictions : Apply triangulation (e.g., NMR, XRD, HPLC) to resolve ambiguities .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and statistical significance (p < 0.05) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.